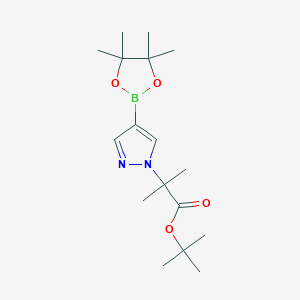

tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Description

This compound is a boronic ester-functionalized pyrazole derivative featuring a tert-butyl ester group. Its structure comprises three key moieties:

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing cyclic ester (boronic ester) that facilitates Suzuki-Miyaura cross-coupling reactions .

- tert-Butyl propanoate ester: A bulky ester group providing steric protection and stability against hydrolysis .

The compound is primarily utilized in medicinal chemistry and materials science as a synthetic intermediate, particularly in cross-coupling reactions to form carbon-carbon bonds. However, commercial availability issues have been noted, with discontinuation reported in some catalogs .

Properties

IUPAC Name |

tert-butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BN2O4/c1-14(2,3)22-13(21)15(4,5)20-11-12(10-19-20)18-23-16(6,7)17(8,9)24-18/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGMFFNYQBCSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113733 | |

| Record name | 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006876-29-4 | |

| Record name | 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the dioxaborolane moiety and the pyrazole ring suggests it may exhibit unique interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₇H₃₀BNO₄

- Molecular Weight : 353.22 g/mol

- CAS Number : 2304631-53-4

This compound features a tert-butyl group, a pyrazole ring, and a boron-containing dioxaborolane, which may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Anticancer Properties : Preliminary studies suggest that compounds containing pyrazole and boron have potential anticancer activity. The dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Enzyme Inhibition : The presence of the pyrazole ring is known to confer inhibitory effects on certain enzymes. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Neuroprotective Effects : Some studies indicate that boron-containing compounds may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds with similar structures:

Safety and Toxicology

While the compound shows promise for various therapeutic applications, safety assessments are crucial. The compound is classified as an irritant and requires handling precautions to avoid skin and eye contact . Toxicological studies are needed to fully understand its safety profile before clinical applications can be considered.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate has been investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity through interactions with specific targets in the body.

Case Study: Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane moiety may enhance this effect through improved solubility and bioavailability.

Materials Science

The compound's boron content makes it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.

Data Table: Properties of Boron-containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Research indicates that incorporating boron-containing compounds into polymer matrices can significantly improve their mechanical properties and thermal stability.

Agricultural Chemistry

In agriculture, the compound's potential as a pesticide or herbicide is being explored. Its ability to interact with biological systems suggests it could be effective against pests while minimizing environmental impact.

Case Study: Eco-friendly Pesticide Development

A study evaluated the efficacy of pyrazole-based compounds against common agricultural pests. Results demonstrated that these compounds could reduce pest populations significantly without the adverse effects associated with traditional pesticides.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The boronic ester moiety enables aryl-aryl bond formation. The tert-butyl ester in the target compound offers stability during basic reaction conditions, whereas ethyl esters (e.g., ) may require protection to prevent saponification .

- Steric Effects : Bulky tert-butyl groups reduce reaction rates in sterically demanding couplings compared to smaller esters (e.g., ethyl) .

Stability and Commercial Considerations

- Hydrolysis Resistance : tert-Butyl esters exhibit superior stability compared to ethyl esters, making them preferable for multi-step syntheses .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate generally follows a multi-step approach:

Step 1: Preparation of 2-methyl-2-(1H-pyrazol-1-yl)propanoate ester

This involves alkylation of pyrazole with an appropriate haloalkyl ester such as tert-butyl 2-bromo-2-methylpropanoate or related esters. The reaction typically uses a base such as sodium tert-butyloxide or cesium carbonate to facilitate nucleophilic substitution at the alkyl bromide position, yielding the pyrazolyl-substituted ester.Step 2: Regiospecific bromination at the 4-position of the pyrazole ring

The pyrazole ester intermediate is brominated selectively at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). This step is crucial for introducing a reactive handle for subsequent borylation.Step 3: Introduction of the dioxaborolane group

The brominated pyrazole ester undergoes Miyaura borylation (Pd-catalyzed cross-coupling) with bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This transformation converts the aryl bromide into the boronate ester, yielding the target compound.

These steps can be summarized in the following reaction scheme:

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Alkylation | Pyrazole + tert-butyl 2-bromo-2-methylpropanoate + base (NaOtBu or Cs2CO3) | tert-butyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate |

| 2 | Regiospecific bromination | NBS or DBDMH in suitable solvent | tert-butyl 2-methyl-2-(4-bromo-1H-pyrazol-1-yl)propanoate |

| 3 | Miyaura borylation (Pd-catalyzed) | Bis(pinacolato)diboron, Pd catalyst, base, solvent | This compound |

Detailed Reaction Conditions and Variations

Alkylation Step :

Alkylation of pyrazole with tert-butyl 2-bromo-2-methylpropanoate is typically carried out in anhydrous conditions using a strong base such as sodium tert-butyloxide or cesium carbonate. The reaction solvent can be tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures ranging from room temperature to reflux depending on reactivity.Bromination Step :

Regiospecific bromination is achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction is performed in solvents such as dichloromethane or acetonitrile at low temperatures (0 °C to room temperature) to control selectivity and minimize side reactions.Borylation Step :

The Miyaura borylation uses bis(pinacolato)diboron as the boron source, palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4, and bases like potassium acetate or sodium carbonate. Typical solvents include dioxane or DMF, with reaction temperatures around 80–100 °C under inert atmosphere (nitrogen or argon).

Alternative Synthetic Routes

An alternative approach involves starting from ethyl 2-bromo-2-methylpropanoate instead of the tert-butyl ester, followed by alkylation with pyrazole and subsequent bromination and borylation steps. This route can offer different ester variants and may affect purification and yield.

Research Findings and Optimization Notes

Selectivity in Bromination :

The bromination step must be carefully controlled to achieve regioselectivity at the 4-position of the pyrazole ring. Use of mild brominating agents and low temperatures helps minimize polybromination or bromination at undesired positions.Purification :

Intermediates and the final product are often purified by crystallization from ethanol/water mixtures or chromatographic methods. The tert-butyl ester group provides good stability and facilitates purification.Yield and Scalability :

The synthetic sequence is amenable to scale-up with moderate to good overall yields reported in literature patents and research disclosures. The use of stable reagents and mild conditions supports reproducibility.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Notes/Comments |

|---|---|---|---|

| 1 | Alkylation | Pyrazole, tert-butyl 2-bromo-2-methylpropanoate, NaOtBu or Cs2CO3, THF or DMF, RT to reflux | Base choice affects reaction rate and selectivity |

| 2 | Regiospecific Bromination | NBS or DBDMH, DCM or MeCN, 0 °C to RT | Controls bromination site; mild conditions preferred |

| 3 | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 80–100 °C, inert atmosphere | Pd catalyst choice influences yield and purity |

Q & A

Q. How is this compound applied in PROTACs or bifunctional molecule synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.